A Technical Guide to the Chirality and Enantiomers of 1-Hepten-4-ol
A Technical Guide to the Chirality and Enantiomers of 1-Hepten-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-4-ol is a chiral secondary allylic alcohol with the molecular formula C7H14O.[1] Its structure contains a stereocenter at the C-4 position, giving rise to two non-superimposable mirror-image enantiomers: (R)-1-hepten-4-ol and (S)-1-hepten-4-ol. The distinct stereochemistry of these enantiomers imparts unique biological and olfactory properties, making their separation and characterization crucial for applications in the flavor, fragrance, and pharmaceutical industries.[2][3][4] This guide provides an in-depth examination of the stereochemistry of 1-hepten-4-ol, details methodologies for the enantioselective synthesis and resolution of its enantiomers, outlines analytical techniques for their characterization, and discusses their significance as chiral building blocks in organic synthesis.
Introduction to the Chirality of 1-Hepten-4-ol
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. The primary source of chirality in 1-hepten-4-ol is the carbon atom at the fourth position (C-4). This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and an allyl group (-CH2CH=CH2). This structural arrangement makes C-4 a chiral center, or stereocenter.
The two resulting enantiomers, (R)- and (S)-1-hepten-4-ol, exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[5] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More significantly, their interactions with other chiral molecules, such as biological receptors (e.g., olfactory receptors or enzymes), can differ dramatically, leading to distinct biological activities and sensory perceptions.[6]
dot graph Chirality_of_1_Hepten_4_ol { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define the central carbon node C4 [label="C4*", pos="0,0!", fontsize=14, fontcolor="#EA4335"];
// Define the four substituent nodes H [label="H", pos="-1.5,0!"]; OH [label="OH", pos="0,1.5!"]; Propyl [label="Propyl\n(-CH2CH2CH3)", pos="2,0.5!"]; Allyl [label="Allyl\n(-CH2CH=CH2)", pos="-0.5,-1.8!"];
// Draw bonds from the central carbon to the substituents C4 -- H [label=""]; C4 -- OH [label=""]; C4 -- Propyl [label=""]; C4 -- Allyl [label=""];
// Add a descriptive label label = "Figure 1. Substituents at the C-4 Stereocenter"; labelloc = "b"; fontsize = 10; } cvtColor
Figure 1. Substituents at the C-4 Stereocenter of 1-Hepten-4-ol.
Synthesis and Resolution of Enantiomers
Obtaining enantiomerically pure forms of 1-hepten-4-ol is paramount for its specific applications. This can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves separating a pre-existing racemic mixture.
Asymmetric Synthesis
Enantioselective synthesis provides an elegant route to chiral molecules by employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.[7][8] For the synthesis of chiral alcohols like 1-hepten-4-ol, methods such as the asymmetric reduction of the corresponding ketone, 1-hepten-4-one, are highly effective.
Example Pathway: Asymmetric Transfer Hydrogenation A common approach involves the use of a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.
Figure 2. Asymmetric synthesis of (S)-1-Hepten-4-ol via transfer hydrogenation.
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Causality: The chirality of the diphosphine ligand (e.g., TsDPEN) creates a chiral environment around the metal center. The ketone substrate can only coordinate with the catalyst in a sterically favored orientation, leading to the preferential addition of hydride to one face of the carbonyl, thus yielding one enantiomer in excess.
Chiral Resolution of Racemic 1-Hepten-4-ol
Resolution is the process of separating a 50:50 mixture (racemate) of two enantiomers. For alcohols, enzymatic kinetic resolution is a highly efficient and widely used industrial method.[9][10]
Kinetic Resolution using Lipase Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters.[9][11] They are often highly enantioselective. In a process called transesterification, a racemic alcohol can be reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
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Substrate Preparation: Dissolve racemic 1-hepten-4-ol (1.0 eq) and vinyl acetate (1.5 eq) in an appropriate organic solvent (e.g., hexane or toluene).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the solution. Immobilization prevents the enzyme from dissolving and simplifies its removal after the reaction.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion using chiral gas chromatography (GC). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The filtrate now contains one enantiomer of the alcohol and the acetate ester of the other enantiomer.
-
Separation: The unreacted alcohol and the ester can be separated using standard column chromatography due to their different polarities. The ester can then be hydrolyzed (e.g., using NaOH) to yield the second alcohol enantiomer.
-
Trustworthiness: This protocol is self-validating. The progress and enantioselectivity are directly monitored by chiral GC, allowing for precise control and reproducible results. The choice of CALB is based on its well-documented high efficiency and selectivity for a wide range of secondary alcohols.[12]
Analytical Characterization of Enantiomers
Confirming the identity and enantiomeric purity of (R)- and (S)-1-hepten-4-ol requires specialized analytical techniques.
Chiral Gas Chromatography (GC)
Chiral GC is the gold standard for determining the enantiomeric excess of volatile chiral compounds.[13] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[14]
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Mechanism: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of 1-hepten-4-ol. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. A common CSP for this analysis is a derivatized β-cyclodextrin column.[15]
Spectroscopic and Physical Properties
While most physical properties are identical, the enantiomers can be distinguished by their optical activity.
| Property | (R)-1-Hepten-4-ol | (S)-1-Hepten-4-ol | Racemic 1-Hepten-4-ol |
| Molecular Formula | C7H14O | C7H14O | C7H14O |
| Molecular Weight | 114.19 g/mol [1] | 114.19 g/mol [1] | 114.19 g/mol [1] |
| Boiling Point | 151-153 °C[5] | 151-153 °C[5] | 151-153 °C[5] |
| Optical Rotation [α]D | Negative (-) | Positive (+) | 0° |
| CAS Number | 104239-93-2 (example) | 104239-92-1 (example) | 3521-91-3[1] |
Note: Specific optical rotation values can vary with solvent and concentration and must be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard, achiral solvent, the 1H and 13C NMR spectra of the (R) and (S) enantiomers are identical.[16][17] However, using a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers, which can be used to determine enantiomeric purity.
Applications in Drug Development and Industry
The stereoisomers of chiral molecules often exhibit different pharmacological, toxicological, and sensory properties. This makes enantiomerically pure compounds highly valuable.
-
Chiral Building Blocks: Both (R)- and (S)-1-hepten-4-ol serve as versatile chiral building blocks in the synthesis of more complex molecules.[18][19][20][] The combination of a hydroxyl group for further functionalization and a terminal alkene for reactions like cross-metathesis or hydroboration makes it a valuable synthon.
-
Flavor and Fragrance Industry: The human olfactory system is chiral, meaning enantiomers can have distinctly different smells.[6][22][23] One enantiomer of a chiral alcohol might be described as "fruity" while its mirror image could be "earthy" or odorless. The separation of 1-hepten-4-ol enantiomers is therefore critical for creating specific and consistent scent and flavor profiles.[2][3]
Conclusion
1-Hepten-4-ol is an exemplary model for understanding the importance of chirality in chemistry and biology. The distinct properties of its (R) and (S) enantiomers necessitate precise control over their synthesis and separation. Methodologies such as asymmetric synthesis and enzymatic kinetic resolution, validated by powerful analytical techniques like chiral gas chromatography, are essential for accessing these enantiopure compounds. As the demand for stereochemically pure pharmaceuticals, agrochemicals, and specialty materials grows, the principles demonstrated with 1-hepten-4-ol will continue to be of central importance to researchers and developers in the chemical sciences.
References
-
National Center for Biotechnology Information. "1-Hepten-4-ol | C7H14O". PubChem. [Link]
-
National Center for Biotechnology Information. "(4E)-hept-4-en-1-ol | C7H14O". PubChem. [Link]
-
Mol-Instincts. "1-hepten-4-one". Chemical Synthesis and Physical Properties. [Link]
-
Cheméo. "Chemical Properties of 1-Hepten-4-ol (CAS 3521-91-3)". Cheméo. [Link]
-
National Center for Biotechnology Information. "1-Heptyn-4-ol | C7H12O". PubChem. [Link]
-
The Good Scents Company. "1-hepten-4-ol". The Good Scents Company Information System. [Link]
-
Chemsrc. "(Z)-4-hepten-1-ol | CAS#:6191-71-5". Chemsrc. [Link]
-
National Center for Biotechnology Information. "1-Hepten-5-yn-4-ol | C7H10O". PubChem. [Link]
-
Gotor-Fernández, V., et al. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates". Molecules, National Center for Biotechnology Information. [Link]
-
ResearchGate. "Enantiomer identification in the flavour and fragrance fields by 'interactive' combination of linear retention indices from enantio selective gas chromatography and mass spectrometry". ResearchGate. [Link]
-
Contente, M. L., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine". IRIS . [Link]
-
Teixeira, M. C., et al. "Odour character differences for enantiomers correlate with molecular flexibility". Interface Focus, National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. "Enantioselective Synthesis of Alcohols and Amines". Organic Chemistry Portal. [Link]
-
Beilstein Journals. "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries". Beilstein Journals. [Link]
- Google Patents. "Resolution of chiral amines".
-
LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool". LCGC International. [Link]
-
Doc Brown's Chemistry. "C7H16 heptane low high resolution 1H proton nmr spectrum". Doc Brown's Chemistry. [Link]
- Google Patents. "Fragrance and flavour compositions".
-
Chem-Impex. "cis-4-Hepten-1-ol". Chem-Impex International. [Link]
-
MDPI. "Synthesis of Chiral Building Blocks for Use in Drug Discovery". MDPI. [Link]
-
Journal of Chemical and Pharmaceutical Research. "Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols". JOCPR. [Link]
-
Wikipedia. "1-Heptene". Wikipedia. [Link]
-
Surburg, H., & Panten, J. "Common Fragrance and Flavor Materials". Wiley-VCH. [Link]
-
Nature Communications. "Enantioselective synthesis of[24]helicenes by organocatalyzed intermolecular C-H amination". Nature. [Link]
-
MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines". MDPI. [Link]
-
ScienceDaily. "Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities". ScienceDaily. [Link]
-
ChemRxiv. "Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry". ChemRxiv. [Link]
Sources
- 1. 1-Hepten-4-ol | C7H14O | CID 19040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]
- 5. 1-hepten-4-ol, 3521-91-3 [thegoodscentscompany.com]
- 6. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. chemrxiv.org [chemrxiv.org]
- 16. CIS-4-HEPTEN-1-OL(6191-71-5) 1H NMR [m.chemicalbook.com]
- 17. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. mdpi.com [mdpi.com]
- 19. Chiral Building Blocks Selection - Enamine [enamine.net]
- 20. sciencedaily.com [sciencedaily.com]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. EP0110362A2 - Fragrance and flavour compositions - Google Patents [patents.google.com]
- 24. 1-Hepten-4-ol (CAS 3521-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
